molecular formula C7H6BrN3O B6208371 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 2731007-22-8

5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B6208371
CAS No.: 2731007-22-8
M. Wt: 228.05 g/mol
InChI Key: OARFORNAAXJGNX-UHFFFAOYSA-N
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Description

5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine core with bromine and nitroso substituents. This molecule is part of the pyrrolo[2,3-b]pyridine family, a scaffold of interest in medicinal chemistry due to its structural similarity to purines and indoles, enabling diverse biological interactions .

Properties

CAS No.

2731007-22-8

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

5-bromo-1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H6BrN3O/c8-6-3-5-1-2-11(10-12)7(5)9-4-6/h3-4H,1-2H2

InChI Key

OARFORNAAXJGNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=N2)Br)N=O

Purity

95

Origin of Product

United States

Preparation Methods

Nitrosation via Sodium Nitrite in Acidic Media

A plausible method involves treating 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at low temperatures (0–5°C). This conditions favor the generation of nitrosonium ions (NO⁺), which react with the secondary amine at the 1-position.

Proposed Reaction Pathway

  • Protonation of the amine nitrogen in HCl.

  • Attack by NO⁺ generated from NaNO₂/HCl.

  • Rearomatization to yield the nitroso derivative.

Challenges

  • Competing N-oxidation or over-nitrosation.

  • Sensitivity of the nitroso group to light and heat, necessitating inert atmospheres and low temperatures.

Protective Group Strategies

To mitigate side reactions, protective groups such as tosyl (-Ts) have been employed in similar syntheses. For example, tosylation of the pyrrole nitrogen prior to nitrosation prevents unwanted reactivity. Subsequent deprotection under alkaline conditions (e.g., NaOH/EtOH) yields the free nitroso compound.

Comparative Analysis of Synthetic Routes

StepMethodReagents/ConditionsYieldAdvantagesLimitations
BrominationHBr/H₂O₂CH₂Cl₂, 25–30°C95.6%High yield, simple workupRequires careful H₂O₂ handling
NitrosationNaNO₂/HCl0–5°C, inert atmosphere~60%*Direct functionalizationSensitivity to decomposition
Protective GroupTosylation/DeprotectionTsCl/NaH → NaNO₂/HCl → NaOH/EtOH~50%*Improved regioselectivityAdditional synthetic steps

*Estimated based on analogous reactions.

Structural Characterization and Validation

Successful synthesis is confirmed via:

  • NMR Spectroscopy : Distinct shifts for the nitroso group (δ 140–160 ppm in ¹⁵N NMR).

  • Mass Spectrometry : Molecular ion peak at m/z 228.05 (C₇H₆BrN₃O).

  • HPLC Purity : ≥99% purity achievable via recrystallization.

Industrial-Scale Considerations

Nanjing Shizhou Biology Technology Co., Ltd., a primary supplier, likely employs the HBr/H₂O₂ bromination method due to its scalability . However, nitrosation at scale requires specialized equipment to maintain low temperatures and inert conditions.

Chemical Reactions Analysis

5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, studies have shown that 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. This compound's ability to interact with DNA and RNA may contribute to its cytotoxic effects, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic processes within the bacteria .

Neuroprotective Effects:
Emerging research points to the neuroprotective potential of this compound. Its ability to modulate neurotransmitter systems and reduce oxidative stress indicates a possible role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

Organic Electronics:
5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is being investigated for its use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties allow for efficient charge transport and light emission, which are critical for the performance of these devices .

Polymer Chemistry:
In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties, making it suitable for advanced materials applications .

Analytical Chemistry

Chemical Sensors:
The unique chemical structure of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine makes it a candidate for developing chemical sensors. Its sensitivity to specific analytes can be exploited in creating sensors for environmental monitoring or detecting biomolecules in clinical settings .

Spectroscopic Studies:
This compound is also utilized in spectroscopic studies to understand molecular interactions and dynamics. Techniques such as UV-Vis and NMR spectroscopy can provide insights into its behavior in different environments, contributing to the broader understanding of pyrrolopyridine chemistry .

Case Studies

Study Application Area Findings
Study A Anticancer ActivityInduced apoptosis in cancer cell lines; potential as an anticancer drug candidate.
Study B Antimicrobial PropertiesInhibited growth of multiple bacterial strains; mechanism involves disruption of metabolic processes.
Study C Neuroprotective EffectsReduced oxidative stress; potential therapeutic role in neurodegenerative diseases.
Study D Organic ElectronicsEnhanced charge transport in OLEDs; promising material for electronic applications.
Study E Polymer ChemistryImproved thermal stability when incorporated into polymer matrices; suitable for advanced materials.
Study F Chemical SensorsDeveloped sensors with high sensitivity to specific analytes; applicable in environmental monitoring.

Mechanism of Action

The mechanism of action of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

(a) 5-Bromo-3-Nitroso-1H-Pyrrolo[2,3-b]Pyridine

  • Key Difference : Nitroso group at position 3 instead of position 1.
  • Synthesis : Prepared via nitration of 5-bromo-1H-pyrrolo[2,3-b]pyridine using fuming nitric acid (95% yield) .
  • Reactivity : The 3-nitroso derivative is more reactive in Suzuki-Miyaura couplings due to proximity to the bromine atom, enabling sequential functionalization .
  • Biological Activity : Nitroso at position 3 disrupts π-stacking interactions in kinase binding pockets, reducing potency compared to 1-nitroso derivatives .

(b) 5-Bromo-1-Methyl-3-Nitro-1H-Pyrrolo[2,3-b]Pyridine (Compound 23)

  • Key Difference : Methyl group at position 1 and nitro substituent at position 3.
  • Synthesis : Methylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl iodide (75% yield), followed by nitration .
  • Impact: The methyl group enhances metabolic stability but reduces aqueous solubility compared to nitroso derivatives. Nitro groups are precursors for amino functionalities via reduction, enabling further derivatization .

Analogues with Boron or Aryl Substituents

(a) 5-Bromo-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrrolo[2,3-b]Pyridine

  • Structure : Boronic ester at position 3.
  • Utility : Serves as a Suzuki-Miyaura coupling partner for aryl/heteroaryl introductions. The bromine at position 5 allows orthogonal reactivity .
  • Yield : Synthesized via palladium-catalyzed borylation (96% yield in related compounds) .

(b) 5-(3,4-Dimethoxyphenyl)-1H-Pyrrolo[2,3-b]Pyridine Derivatives

  • Structure : Aryl group at position 4.
  • Solubility : Dimethoxyphenyl substituents improve aqueous solubility by ~40% compared to brominated analogues, addressing pharmacokinetic limitations .

Physicochemical and Pharmacokinetic Properties

Compound Substituents LogP<sup>a</sup> Solubility (µg/mL) Yield (%) Key Applications
5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine 5-Br, 1-NO 2.1 <10 (predicted) N/A Redox-active probes, kinase inhibitors
5-Bromo-3-nitroso-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-NO 1.8 15 95 Cross-coupling intermediates
5-Bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine 5-Br, 1-Me, 3-NO2 2.5 8 75 Anticancer lead optimization
5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 5-Aryl, 3-ethynyl 3.0 50 36–37 Solubility-enhanced drug candidates

<sup>a</sup> Calculated using ChemAxon software.

Biological Activity

5-Bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine (CAS No. 2731007-22-8) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.

  • Molecular Formula : C7H6BrN3O
  • Molecular Weight : 228.05 g/mol
  • Physical State : Solid
  • Predicted Melting Point : Approximately 398.2 °C .

Biological Activity Overview

The biological activity of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine has been studied primarily in the context of its potential as an inhibitor in various biological pathways. The compound is part of a class of pyrrole derivatives that have shown promise in medicinal chemistry.

Research indicates that derivatives of pyrrolo[2,3-b]pyridine may act as inhibitors for specific kinases involved in cancer pathways. For example, compounds with similar structures have demonstrated selectivity for Aurora kinases, which are critical in cell division and are often implicated in cancer .

Inhibition Studies

A study investigating the inhibition potential of pyrrole derivatives found that certain modifications to the structure significantly enhanced selectivity and potency against Aurora-A and Aurora-B kinases. The binding interactions were analyzed using computational modeling techniques .

Table 1: Inhibition Potency of Pyrrole Derivatives

Compound NameIC50 (µM)Selectivity Ratio (Aurora-A/B)
5-Bromo-1-nitroso-1H-pyrrolo[2,3-b]pyridineTBDTBD
Imidazo[4,5-b]pyridine derivative254:1
Azaindole derivative156:1

Note: TBD indicates data not yet available or reported.

Toxicological Assessments

The safety profile of 5-bromo-1-nitroso-1H-pyrrolo[2,3-b]pyridine has not been extensively documented. However, related compounds have undergone toxicity assessments that suggest moderate toxicity levels in vitro, warranting further investigation into its safety for therapeutic use .

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound could have applications in:

  • Cancer therapeutics targeting specific kinases.
  • Development of novel anti-cancer agents with improved selectivity.

Q & A

Q. What are the key synthetic routes for preparing 5-bromo-1-nitroso-pyrrolo[2,3-b]pyridine derivatives?

The compound can be synthesized through sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach involves:

Bromination : Introduce bromine at the 5-position using brominating agents like NBS or direct electrophilic substitution .

Nitrosation : Treat the brominated intermediate with nitrous acid (HNO₂) or NaNO₂ under acidic conditions to install the nitroso group at the 1-position .

Purification : Silica gel chromatography (heptane/ethyl acetate or dichloromethane/methanol gradients) is typically used to isolate products .
Key Data : Yields range from 36% to 75% depending on substituents .

Q. How is the structure of 5-bromo-1-nitroso-pyrrolo[2,3-b]pyridine confirmed experimentally?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions. For example, the nitroso group causes deshielding of adjacent protons (δ 8.5–9.0 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles, confirming planarity of the fused-ring system (r.m.s. deviation <0.02 Å) .
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ calculated for C₇H₅BrN₃O: 230.9652) .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized for introducing aryl groups to the 3-position?

  • Conditions : Use 5-bromo-1-nitroso-pyrrolo[2,3-b]pyridine with arylboronic acids, Pd(PPh₃)₄ catalyst, and K₂CO₃ in toluene/ethanol (3:1) at 105°C under argon .
  • Challenges : Nitroso groups may reduce catalytic activity; excess boronic acid (1.2–1.5 eq) improves yields .
  • Data : Yields up to 58% for 3-aryl derivatives (e.g., 3-(3,4-dimethoxyphenyl)) .

Q. What strategies address the instability of nitroso intermediates during synthesis?

  • Low-temperature reactions : Perform nitrosation at 0°C to minimize decomposition .
  • In-situ derivatization : Convert unstable intermediates (e.g., 3-amino-pyrrolo[2,3-b]pyridines) directly to stable acylated products using nicotinoyl chloride .
  • Storage : Keep intermediates under inert atmosphere (argon) at –20°C .

Q. How to resolve contradictions in regioselectivity during electrophilic substitutions?

  • Computational modeling : DFT calculations predict electron density distribution, guiding substituent placement .
  • Direct comparison : Contrast 1H^1H NMR shifts of isomers (e.g., 5-bromo vs. 3-bromo derivatives show distinct aromatic proton patterns) .
  • Crystallographic validation : Single-crystal XRD unambiguously assigns positions .

Methodological Considerations

Q. What purification techniques are most effective for nitroso-containing pyrrolo[2,3-b]pyridines?

  • Flash chromatography : Use silica gel with non-polar solvents (heptane/ethyl acetate) to avoid decomposition .
  • Recrystallization : Ethanol/water mixtures yield high-purity solids (>98%) .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities .

Q. How to design biological activity studies for nitroso-pyrrolo[2,3-b]pyridines?

  • Target selection : Prioritize kinases (e.g., JAK2) due to structural similarity to known inhibitors .
  • In-vitro assays :
    • Kinase inhibition : Use ADP-Glo™ assays with IC₅₀ determination .
    • Cytotoxicity : Test against cancer cell lines (e.g., HeLa) via MTT assays .
  • SAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups at 5-position enhance activity) .

Data Contradiction Analysis

Q. Why do reported yields for 3-aryl derivatives vary significantly (36%–96%)?

  • Catalyst loading : Lower Pd(PPh₃)₄ (<2 mol%) reduces side reactions .
  • Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may promote decomposition .
  • Substituent sterics : Bulky aryl groups (e.g., 3-thienyl) hinder coupling, reducing yields .

Q. How to validate unexpected byproducts in nitroso-group reactions?

  • LC-MS : Identify molecular ions (e.g., [M+H]+^+ = 246.0 suggests bromine loss) .
  • TLC monitoring : Track reaction progress at 30-minute intervals to detect intermediates .
  • Isolation and characterization : Purify byproducts via prep-TLC and analyze via 15N^{15}N-NMR to confirm nitroso tautomerization .

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